molecular formula C16H18N2O B11811060 (6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone

(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B11811060
M. Wt: 254.33 g/mol
InChI Key: PJFVXRAOUDTOEE-UHFFFAOYSA-N
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Description

(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl(methyl)amino group attached to the 6th position of a 2-methylpyridine ring, which is further connected to a phenylmethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the alkylation of 2-methylpyridine with ethyl(methyl)amine under basic conditions to introduce the ethyl(methyl)amino group. This is followed by a Friedel-Crafts acylation reaction with benzoyl chloride to attach the phenylmethanone moiety. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6-Methylpyridin-3-yl)(phenyl)methanone: Lacks the ethyl(methyl)amino group, resulting in different chemical properties.

    (6-(Dimethylamino)-2-methylpyridin-3-yl)(phenyl)methanone: Contains a dimethylamino group instead of ethyl(methyl)amino, affecting its reactivity and interactions.

Uniqueness

(6-(Ethyl(methyl)amino)-2-methylpyridin-3-yl)(phenyl)methanone is unique due to the presence of the ethyl(methyl)amino group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

[6-[ethyl(methyl)amino]-2-methylpyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C16H18N2O/c1-4-18(3)15-11-10-14(12(2)17-15)16(19)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3

InChI Key

PJFVXRAOUDTOEE-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC(=C(C=C1)C(=O)C2=CC=CC=C2)C

Origin of Product

United States

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